Imidazo[1,2-a]pyridine-2-thiol
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Overview
Description
Imidazo[1,2-a]pyridine-2-thiol is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring with a thiol group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-2-thiol can be achieved through several methods, including:
Condensation Reactions: One common method involves the condensation of 2-aminopyridine with α-haloketones, followed by cyclization and thiolation.
Multicomponent Reactions: Another approach is the use of multicomponent reactions, such as the Groebke–Blackburn–Bienaymè reaction, which allows for the efficient construction of the imidazo[1,2-a]pyridine core.
Oxidative Coupling: This method involves the oxidative coupling of 2-aminopyridine with suitable thiol-containing reagents under specific conditions.
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding imidazo[1,2-a]pyridine-2-thiolates.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Disulfides: Formed through oxidation.
Thiolates: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Imidazo[1,2-a]pyridine-2-thiol has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of anticancer, antimicrobial, and antiviral agents.
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Material Science: Employed in the development of optoelectronic devices and sensors.
Biological Studies: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-2-thiol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-2-thiol can be compared with other similar compounds to highlight its uniqueness:
Properties
CAS No. |
501079-94-3 |
---|---|
Molecular Formula |
C7H6N2S |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
imidazo[1,2-a]pyridine-2-thiol |
InChI |
InChI=1S/C7H6N2S/c10-7-5-9-4-2-1-3-6(9)8-7/h1-5,10H |
InChI Key |
ORWVKTQCOTXXKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)S |
Origin of Product |
United States |
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